molecular formula C7H6BrNO2 B11886494 (E)-5-Bromo-2-hydroxybenzaldehyde oxime

(E)-5-Bromo-2-hydroxybenzaldehyde oxime

Cat. No.: B11886494
M. Wt: 216.03 g/mol
InChI Key: YSDJVLAQRCCLPB-WTKPLQERSA-N
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Description

5-Bromo-2-hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of salicylaldehyde, where the aldehyde group is converted to an oxime and a bromine atom is substituted at the 5-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 5-bromosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in ethanol at room temperature for several hours. The product is then precipitated by adjusting the pH of the solution and purified by filtration and drying .

Industrial Production Methods

In an industrial setting, the synthesis of 5-Bromo-2-hydroxybenzaldehyde oxime follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous stirring and controlled temperature conditions. The product is isolated through crystallization and further purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxybenzaldehyde oxime involves its interaction with metal ions, forming stable complexes. These complexes can exhibit various biological activities, such as inhibiting enzyme functions or disrupting cellular processes. The oxime group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydroxybenzaldehyde oxime is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This substitution can enhance its ability to form complexes with metal ions and potentially increase its biological activity compared to its non-brominated counterparts .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

4-bromo-2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4-

InChI Key

YSDJVLAQRCCLPB-WTKPLQERSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N\O)O

Canonical SMILES

C1=CC(=C(C=C1Br)C=NO)O

Origin of Product

United States

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